molecular formula C15H21NO3 B1455984 Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1165923-89-6

Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B1455984
CAS No.: 1165923-89-6
M. Wt: 263.33 g/mol
InChI Key: RAHWFMIZBGSPOO-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Studies and Structural Analysis

Tert-butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has been explored in synthetic studies related to marine drugs. For instance, in the synthesis of 4H-chromene-2-carboxylic acid ester derivatives of renieramycin M, which are useful for studying the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products, this compound serves as a key intermediate (Li et al., 2013).

Use as a Tert-butoxycarbonylation Reagent

This compound has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. This process is noted for its high yield and chemoselectivity under mild conditions (Saito et al., 2006).

In Synthesis of Isoquinolinecarboxylic Acid

It is also a precursor in the synthesis of 2(1H)‐Isoquinolinecarboxylic Acid, 1‐(1,1‐Dimethylethoxy)‐1,1‐dimethylethyl Ester. This reagent is significant for the tert-butoxycarbonylation of acidic substrates without the need for bases and has been used in amide and ester formation with carboxylic acids (Saito & Takahata, 2009).

Other Chemical Transformations

This compound has been involved in various chemical transformations, such as the formation of 1,2-dihydroisoquinolines and 1H-isochromenes through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization of certain arylaldimines and arylaldehydes (Obika et al., 2007).

Role in Synthesizing Antifolates

In the synthesis of quinazoline antifolates, which inhibit thymidylate synthase, tert-butyl ester derivatives of this compound have been used. These antifolates have significant medicinal chemistry applications, especially in the context of enzyme inhibition (Pawełczak et al., 1989).

Contribution to Hetero Diels-Alder Reactions

This compound has been utilized in Hetero Diels-Alder reactions for synthesizing compounds like (Z)-Zeatin and (Z)-Isozeatin, which are important in the field of organic chemistry (Tolman et al., 1999).

Properties

IUPAC Name

tert-butyl 6-hydroxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-10-12-7-8-16(14(18)19-15(2,3)4)9-11(12)5-6-13(10)17/h5-6,17H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHWFMIZBGSPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716473
Record name tert-Butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1165923-89-6
Record name tert-Butyl 6-hydroxy-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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